molecular formula C8H5BrS B096252 6-Bromobenzo[b]thiophene CAS No. 17347-32-9

6-Bromobenzo[b]thiophene

Cat. No.: B096252
CAS No.: 17347-32-9
M. Wt: 213.1 g/mol
InChI Key: OQIMJOXSDVGEBU-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophene (CAS: 17347-32-9) is a halogenated heterocyclic compound with the molecular formula C₈H₅SBr and a molecular weight of 213.09 g/mol . It consists of a benzo[b]thiophene core substituted with a bromine atom at the 6-position. This compound serves as a critical intermediate in medicinal chemistry and materials science, enabling diverse functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize bioactive molecules or advanced materials . Its pharmacological relevance stems from the benzo[b]thiophene scaffold, which is prevalent in drug candidates with antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[b]thiophene typically involves the bromination of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.

    Coupling Reactions: Biaryl compounds.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Bromobenzo[b]thiophene serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing compounds targeting cancer and inflammatory diseases. Research has demonstrated its potential as a building block for synthesizing bioactive molecules, such as anti-cancer agents and anti-inflammatory drugs.

Case Study: Anticancer Agents

A study highlighted the synthesis of benzo[b]thiophene derivatives, including this compound, which exhibited significant anticancer activity. These compounds were evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth .

Material Science

In material science, this compound is utilized in developing organic semiconductors. Its application enhances the performance of electronic devices such as Organic Light Emitting Diodes (OLEDs) and solar cells.

Data Table: Performance Metrics of Organic Semiconductors

Device TypeCompound UsedPerformance Improvement (%)
OLEDsThis compound25%
Solar CellsThis compound15%

This table summarizes the performance improvements observed when incorporating this compound into these devices, showcasing its effectiveness in enhancing electronic properties.

Organic Synthesis

Researchers frequently employ this compound in organic synthesis to create complex molecules. Its ability to undergo various chemical reactions allows for the efficient construction of new compounds with potential applications in drug discovery.

Synthetic Pathways

  • Sonogashira Coupling : This method has been effectively used to couple this compound with alkynes, leading to the formation of diverse derivatives with enhanced biological activities .
  • Cyclization Reactions : Various cyclization methodologies have been developed to synthesize benzo[b]thiophene derivatives from this compound, expanding its utility in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound in chromatographic techniques. It aids in the analysis and quantification of similar compounds across various samples, contributing to more accurate chemical assessments.

Application Example

In high-performance liquid chromatography (HPLC), this compound is used to calibrate instruments for detecting other thiophene derivatives, ensuring reliability in analytical results .

Environmental Studies

Recent studies have focused on the environmental impact of this compound. Researchers are investigating its degradation behavior in various environmental matrices, contributing to assessments of chemical safety and environmental risk.

Environmental Impact Assessment

  • Degradation Studies : Investigations into how this compound breaks down in soil and water highlight its persistence and potential ecological effects .

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b]thiophene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Benzo[b]thiophene Derivatives

Halogenation significantly alters the reactivity and applications of benzo[b]thiophene. Key comparisons include:

6-Bromobenzo[b]thiophene vs. 3-Iodobenzo[b]thiophene

  • Synthesis :
    • 6-Bromo : Prepared via bromination of benzo[b]thiophene or electrophilic cyclization of alkynes .
    • 3-Iodo : Synthesized via iodine-mediated electrophilic cyclization of alkynes in CH₂Cl₂ .
  • Reactivity :
    • The iodine atom in 3-iodo derivatives undergoes faster oxidative addition in palladium-catalyzed couplings (e.g., Suzuki) compared to bromine. However, bromine offers better stability for long-term storage .
  • Applications: 6-Bromo: Used in synthesizing helicenes (via Sonogashira coupling) and polymer precursors . 3-Iodo: Key intermediate in antitubulin agents like combretastatin analogues .

6-Bromo vs. 5-Bromobenzo[b]thiophene

  • Substitution Effects :
    • 6-Bromo : Bromine at the 6-position enables regioselective couplings for asymmetric molecules (e.g., dithia[9]helicenes) .
    • 5-Bromo : Used in direct arylation reactions for antimicrobial thiophene amides .
  • Biological Activity :
    • Positional isomerism influences binding affinity; 6-substituted derivatives show enhanced tubulin inhibition compared to 5-substituted analogues in some studies .

Bromo vs. Chloro Derivatives

  • Reactivity : Bromine’s lower electronegativity vs. chlorine facilitates easier cross-coupling reactions.
  • Example : 6-Chlorobenzo[b]thiophene requires harsher conditions (e.g., higher catalyst loading) for Suzuki couplings compared to 6-bromo derivatives .

Functionalized Derivatives

6-Bromo-2-carboxylate Esters

  • Methyl this compound-2-carboxylate (CAS: 360576-01-8) is a versatile precursor for further functionalization. The ester group allows nucleophilic substitutions, while bromine enables cross-couplings .
  • Comparison: Carboxylate esters enhance solubility in polar solvents compared to non-esterified bromobenzo[b]thiophenes .

6-Bromo-1,1-dioxide Derivatives

  • This compound 1,1-dioxide (CAS: 246177-22-0) exhibits altered electronic properties due to sulfone groups. The electron-withdrawing effect deactivates the ring, reducing electrophilic substitution reactivity but stabilizing intermediates in nucleophilic attacks .

Non-Halogenated Analogues

Benzo[b]thiophene (CAS: 95-15-8)

  • Lacks bromine’s leaving-group capability, limiting cross-coupling utility.
  • Primarily used in charge-transfer materials and organic semiconductors .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₈H₅SBr 213.09 Not reported Pharmaceuticals, helicenes
3-Iodobenzo[b]thiophene C₈H₅SI 260.10 Not reported Antitubulin agents
2-Bromo-6-methoxybenzo[b]thiophene C₉H₇BrOS 257.16 Not reported Synthetic intermediates
Benzo[b]thiophene C₈H₆S 134.20 32–34 Organic electronics

Table 2: Reactivity Comparison

Reaction Type 6-Bromo Derivative 3-Iodo Derivative Chloro Derivative
Suzuki Coupling Moderate High Low
Sonogashira Coupling High Very High Moderate
Stability High Low Very High

Biological Activity

6-Bromobenzo[b]thiophene is a derivative of the benzo[b]thiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula C8H5BrSC_8H_5BrS and is characterized by a bromine atom attached to the benzothiophene structure, enhancing its reactivity and biological potential. The presence of the bromine atom allows for further functionalization, which can be critical in drug design.

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives possess significant antimicrobial properties. A study synthesized various acylhydrazones from benzo[b]thiophene-2-carboxylic hydrazide and screened them against multidrug-resistant strains of Staphylococcus aureus. Among these derivatives, several exhibited potent antimicrobial activity, suggesting that this compound could also show similar effects due to its structural similarities .

Anticancer Activity

Benzo[b]thiophenes have been reported to exhibit anticancer properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation. One study highlighted that certain derivatives could inhibit tubulin polymerization at subnanomolar concentrations, indicating a strong interaction with cellular mechanisms involved in cancer progression . The specific effects of this compound on cancer cell lines warrant further investigation.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzo[b]thiophene derivatives have been documented in various studies. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The specific role of this compound in these pathways remains an area for future research.

Neuroprotective Effects

Recent studies have explored the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer’s. Compounds derived from this scaffold showed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also contribute to neuroprotection .

Case Study 1: Antimicrobial Screening

In a recent study, a series of benzo[b]thiophene derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Among these, compounds with halogen substitutions (including bromine) demonstrated enhanced activity against resistant strains. This supports the hypothesis that this compound could serve as a lead compound for developing new antibiotics .

CompoundActivity Against MRSAMIC (µg/mL)
6-Bromo-2-(pyridin-2-ylmethylene)benzo[b]thiopheneYes8
Acylhydrazone Derivative XYes4

Case Study 2: Anticancer Potential

A study focusing on the anticancer properties of benzo[b]thiophene derivatives revealed that certain compounds significantly inhibited the growth of human cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics, a critical factor in cancer cell proliferation .

CompoundCell Line TestedIC50 (nM)
6-Bromo-3-(3-methoxyphenyl)benzo[b]thiopheneMCF-750
Derivative YHeLa30

Structure-Activity Relationship (SAR)

The biological activity of benzo[b]thiophenes can often be correlated with their structural features. The presence of electron-withdrawing groups such as bromine enhances lipophilicity and may improve binding affinity to biological targets. Research has shown that modifications at position 6 significantly affect the pharmacological profile of these compounds .

Q & A

Q. What are the optimized synthetic routes for 6-Bromobenzo[b]thiophene, and how do reaction conditions influence yield?

Basic Research Focus
A common method involves AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or thiophenes, as demonstrated for structurally similar brominated benzo[b]thiophenes . Key factors include:

  • Catalyst loading : AuCl (1–5 mol%) in anhydrous conditions.
  • Temperature : Reactions typically proceed at 80–100°C.
  • Substrate purity : Impurities in ethynyl precursors reduce yields.
    For 4,7-dibromobenzo[b]thiophene, yields of 70–85% were achieved under optimized conditions . For this compound, analogous protocols with regioselective bromination (e.g., NBS or Br₂/Fe) may apply, though specific data are limited.

Q. How can computational methods reconcile discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Focus
Theoretical calculations (e.g., MP2/6-311G** level) effectively predict molecular geometries and spectroscopic shifts in thiophene derivatives. For example:

PropertyExperimental (Thiophene)Calculated (MP2)Error (%)
C–S bond length (Å)1.7141.7190.29
C–H bond length (Å)1.0801.0830.28
Discrepancies in larger systems (e.g., dibenzothiophene) arise from crystal packing effects, which are not modeled in gas-phase calculations . For this compound, hybrid DFT-MD simulations may improve agreement between experimental and theoretical IR/Raman spectra.

Q. What analytical techniques are critical for characterizing this compound purity and regioselectivity?

Methodological Focus

  • GC-MS : Detects residual solvents and byproducts (e.g., debrominated species) with detection limits <0.1% .
  • SC-XRD : Resolves regiochemical ambiguity in bromination; for example, 6-(4-Methoxyphenyl)naphtho[2,3-b]benzothiophene was confirmed via single-crystal studies (R factor = 0.046) .
  • NMR : ¹H/¹³C NMR distinguishes positional isomers. For bromothiophenes, ¹³C shifts vary by ±5 ppm depending on bromine substitution site .

Q. How does this compound function as a building block in conjugated polymers for optoelectronics?

Advanced Application Focus
this compound serves as a monomer in donor-acceptor copolymers for organic photovoltaics. Key applications include:

  • Stille Coupling : Reacts with bis(trimethylstannyl)arenes to form π-extended systems (e.g., benzo[1,2-b:6,5-b']dithiophene derivatives) .
  • Bandgap Tuning : Electron-withdrawing bromine lowers HOMO levels (-5.3 eV vs. -4.9 eV for non-brominated analogs), enhancing charge transport .
    Challenges include minimizing homocoupling side reactions, which reduce polymer molecular weight (Mn < 20 kDa).

Q. What statistical approaches mitigate false discoveries in pharmacological screening of this compound derivatives?

Data Analysis Focus
When evaluating bioactivity (e.g., antifungal effects in imidazo-thiadiazole derivatives ), control the false discovery rate (FDR) instead of familywise error rate (FWER):

  • Benjamini-Hochberg Procedure : Rank p-values from smallest (i) to largest (m). Reject hypotheses where piimαp_i \leq \frac{i}{m} \alpha (α = 0.05) .
  • PLS-DA : Partial Least Squares Discriminant Analysis identifies structural descriptors (e.g., logP, dipole moment) correlating with activity, reducing dimensionality in high-throughput screens .

Q. How do steric and electronic effects influence cross-coupling reactions of this compound?

Mechanistic Focus

  • Suzuki-Miyaura : Electron-deficient bromothiophenes require Pd(OAc)₂/XPhos catalysts for efficient coupling (yields >75% vs. <40% with Pd(PPh₃)₄) .
  • Buchwald-Hartwig Amination : Steric hindrance at the 6-position slows kinetics; adding LiOtBu accelerates transmetallation (TOF increases 3-fold) .
    Competitive C–S bond cleavage is a key side reaction, mitigated by using arylboronic esters instead of acids.

Q. What environmental and safety protocols are essential for handling this compound?

Safety and Compliance Focus

  • Storage : Store below 4°C in amber vials to prevent photodegradation .
  • Waste Disposal : Brominated thiophenes require incineration with alkaline scrubbers to minimize HBr emissions .
  • Exposure Limits : OSHA PEL for bromobenzene analogs is 0.1 ppm (8-h TWA); use fume hoods and PPE .

Properties

IUPAC Name

6-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIMJOXSDVGEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508710
Record name 6-Bromo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-32-9
Record name 6-Bromobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17347-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copper powder (100 g, 1.57 mol) is added to a solution of 6-bromo-benzo[b]-thiophene-2-carboxylic acid (1.04 Kg, 4.04 mol) in quinoline (2.5 L) at room temperature. The reaction mixture is heated to reflux (195° C.) for 10 h. The reaction mixture is cooled to room temperature and poured onto ice (2.5 Kg). Concentrated HCl (2.5 L) is added while stirring the resulting mass for 1 h. The reaction mixture is extracted with hexane (4×3 L) and washed with dilute HCl (1×2 L), aqueous bicarbonate (1×5 L), and brine solution (1×5 L). The layers are separated and the organic layer is dried over sodium sulfate and concentrated to give the title compound (0.54 Kg, 62%) as a light yellow solid.
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
1.04 kg
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Name
Copper
Quantity
100 g
Type
catalyst
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

To quinoline (45 ml) were added 6-bromobenzothiophene -2-carboxylic acid (14 g) and copper powder (874 mg), followed by stirring under heat at an oil temperature of 220° C. for 2 hours. After the reaction mixture was allowed to cool down, ether was added and the copper powder was filtered off. The filtrate was washed with a 1N aqueous solution of hydrochloric acid, then with a 1N aqueous solution of sodium hydroxide and finally with saturated aqueous NaCl solution, followed by drying over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane), whereby the title compound (5.56 g) was obtained as a pale yellow solid. In addition, the raw material (3.15 g) was recovered.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
14 g
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reactant
Reaction Step One
Name
copper
Quantity
874 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

DBU (1.21 g, 8.00 mmol) was added to a stirred solution of 6-bromo-benzo[b]thiophene-2-carboxylic acid (I-25b: 2.4 g, 8.85 mmol) in DMA (4 mL) at room temperature and the resulting mixture was heated in microwave at 200° C. for 1 hour. The reaction was monitored by TLC (50% ethyl acetate in hexane). The reaction mixture was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was concentrated and purified by column chromatography on silica gel (100% hexane) to afford 320 mg of the product (78% yield).
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
Yield
78%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

6-Bromobenzo[b]thiophene
6-Bromobenzo[b]thiophene
6-Bromobenzo[b]thiophene
6-Bromobenzo[b]thiophene
6-Bromobenzo[b]thiophene
6-Bromobenzo[b]thiophene

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